(E)-3-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides Acrylamides are known for their wide range of applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide typically involves the following steps:
Formation of the furan-2-yl acrylamide: This can be achieved by reacting furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.
Introduction of the cyclopentyl group: The intermediate product is then reacted with 1-(2-hydroxyethoxy)cyclopentylmethylamine under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxyl group in the cyclopentyl moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development due to its unique structural features.
Industry: As an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and acrylamide moiety may play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)acrylamide: Lacks the cyclopentyl and hydroxyethoxy groups.
N-(cyclopentylmethyl)acrylamide: Lacks the furan and hydroxyethoxy groups.
N-(2-hydroxyethoxy)acrylamide: Lacks the furan and cyclopentyl groups.
Uniqueness
(E)-3-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide is unique due to the combination of the furan ring, cyclopentyl group, and acrylamide moiety
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c17-9-11-20-15(7-1-2-8-15)12-16-14(18)6-5-13-4-3-10-19-13/h3-6,10,17H,1-2,7-9,11-12H2,(H,16,18)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMIBEXGPIFYPK-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C=CC2=CC=CO2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CNC(=O)/C=C/C2=CC=CO2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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